
tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate: is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butyl group, a cyano group, a hydroxyl group, and a carbamate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with a suitable precursor that introduces the 1-cyano-5-hydroxypentyl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
化学反応の分析
Types of Reactions: tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of tert-butyl N-(1-cyano-5-oxopentyl)-N-methylcarbamate.
Reduction: Formation of tert-butyl N-(1-amino-5-hydroxypentyl)-N-methylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be studied for its potential interactions with enzymes or receptors. Its structure suggests it could act as an inhibitor or modulator of certain biological pathways.
Medicine: While specific medical applications may not be well-documented, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In industrial applications, this compound may be used in the development of new materials or as a precursor in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The cyano group could play a role in binding to active sites, while the carbamate moiety might interact with other functional groups within the target molecule.
類似化合物との比較
tert-Butyl N-(1-cyano-5-hydroxyhexyl)-N-methylcarbamate: Similar structure with an additional carbon in the chain.
tert-Butyl N-(1-cyano-4-hydroxypentyl)-N-methylcarbamate: Similar structure with a different position of the hydroxyl group.
tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
724445-95-8 |
|---|---|
分子式 |
C12H22N2O3 |
分子量 |
242.31 g/mol |
IUPAC名 |
tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14(4)10(9-13)7-5-6-8-15/h10,15H,5-8H2,1-4H3 |
InChIキー |
WWXILGKOKLUERN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


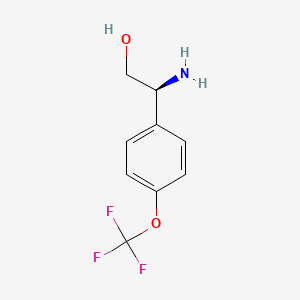

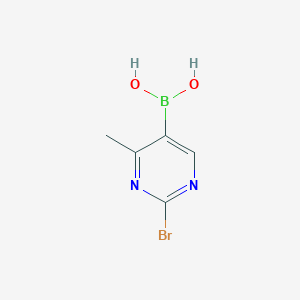

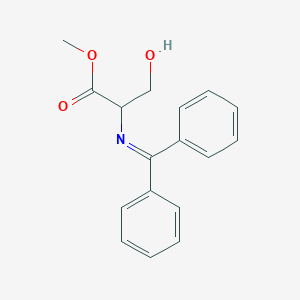
![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)
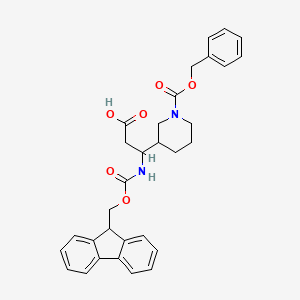
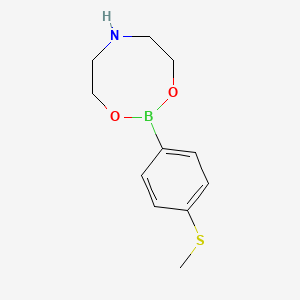

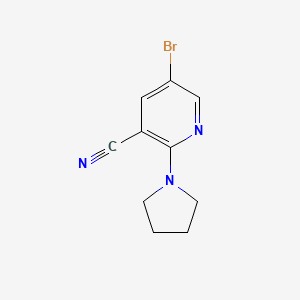
![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)

![2-[6-[3-[6-[[6-[[5-[5-(6-ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B12093378.png)

